molecular formula C21H19NO3 B2576542 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol CAS No. 388102-98-5

2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Cat. No.: B2576542
CAS No.: 388102-98-5
M. Wt: 333.387
InChI Key: RQROQEKVISLUGU-PXLXIMEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol typically involves the condensation of 2-ethoxy-6-hydroxybenzaldehyde with 4-phenoxyaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production would also involve stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity and binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is unique due to its specific ethoxy and phenoxy substituents, which confer distinct chemical properties and reactivity compared to similar compounds. These unique features make it valuable for specific research applications and chemical processes .

Properties

IUPAC Name

2-ethoxy-6-[(4-phenoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-24-20-10-6-7-16(21(20)23)15-22-17-11-13-19(14-12-17)25-18-8-4-3-5-9-18/h3-15,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQROQEKVISLUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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